molecular formula C6H12ClNO B2568848 1-Amino-1-cyclopropylpropan-2-one;hydrochloride CAS No. 2375267-66-4

1-Amino-1-cyclopropylpropan-2-one;hydrochloride

Cat. No.: B2568848
CAS No.: 2375267-66-4
M. Wt: 149.62
InChI Key: WFWWMPTXGUGSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula

The molecular formula of 1-amino-1-cyclopropylpropan-2-one hydrochloride is C₆H₁₂ClNO . This composition corresponds to:

  • 6 carbon atoms (C₆).
  • 12 hydrogen atoms (H₁₂).
  • 1 chlorine atom (Cl).
  • 1 nitrogen atom (N).
  • 1 oxygen atom (O).

Molecular Weight Analysis

The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 6 12.01 72.06
Hydrogen 12 1.008 12.096
Chlorine 1 35.45 35.45
Nitrogen 1 14.01 14.01
Oxygen 1 16.00 16.00
Total 149.62

The exact monoisotopic mass (calculated using precise isotopic masses) is 149.0656 g/mol , while the average molecular weight (based on standard atomic weights) is 149.62 g/mol . This discrepancy arises from the natural abundance of isotopes, particularly chlorine-35 (75.8%) and chlorine-37 (24.2%).

Structural Features

  • Cyclopropane ring : A three-membered carbon ring conferring steric strain and unique reactivity.
  • Ketone group : A carbonyl group at position 2, contributing to polarity and potential hydrogen bonding.
  • Amino group : Protonated in the hydrochloride salt form, enhancing solubility in polar solvents.

Properties

IUPAC Name

1-amino-1-cyclopropylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-4(8)6(7)5-2-3-5;/h5-6H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWWMPTXGUGSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-1-cyclopropylpropan-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-1-cyclopropylpropan-2-one;hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

1-Amino-1-cyclopropylpropan-2-one;hydrochloride serves as a building block in organic synthesis. Its unique structure allows researchers to create more complex molecules that can have diverse applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound may influence various biological systems:

  • Enzyme Inhibition : Studies have shown potential effects on enzyme activity, which could lead to therapeutic applications.
  • Protein Interactions : Investigations into how this compound interacts with proteins are ongoing, providing insights into its biological significance.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Neurological Disorders : Preliminary studies suggest it may have applications in treating conditions like depression or anxiety due to its effects on neurotransmitter systems.
  • Antiviral Activity : Research is being conducted on its efficacy against viral infections, particularly influenza viruses, where it may serve as a lead compound for new antiviral drugs .

Industry

In industrial applications, this compound is being investigated for its role in:

  • Material Science : Its unique properties may contribute to the development of new materials with specific characteristics.
  • Chemical Processes : It could be used in various chemical processes due to its reactivity and stability under different conditions.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Antiviral Research : A study focused on developing compounds that inhibit the PA-PB1 interface of influenza A virus polymerase highlighted the importance of cycloalkyl moieties for antiviral activity. Although not directly related to this compound, it underscores the relevance of cyclopropyl structures in drug design .
  • Neuropharmacology : Ongoing research is examining how this compound interacts with neurotransmitter systems, potentially leading to new treatments for mood disorders.
  • Synthetic Chemistry Applications : The compound has been utilized as a precursor in synthesizing novel therapeutic agents, demonstrating its versatility as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylpropan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also modulate protein-protein interactions, affecting various cellular processes .

Comparison with Similar Compounds

1-Amino-1-phenylpropan-2-one Hydrochloride

  • Molecular Formula: $ \text{C}9\text{H}{12}\text{ClNO} $
  • Key Differences: Replaces the cyclopropyl group with a phenyl ring.
  • Purity : 95% (as a commercial product) .

1-Methylcyclopropanamine Hydrochloride

  • Molecular Formula : $ \text{C}4\text{H}{10}\text{ClN} $
  • Key Differences: Lacks the ketone group, featuring a methyl group instead.

Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride

  • Molecular Formula: $ \text{C}6\text{H}{12}\text{ClNO}_2 $
  • Key Differences : Contains an ester group ($-\text{COOEt}$) instead of a ketone. This modification increases hydrolytic instability but broadens utility in prodrug design .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Synthesis Method
1-Amino-1-cyclopropylpropan-2-one HCl $ \text{C}6\text{H}{10}\text{ClNO} $ N/A Cyclopropane, ketone, amine Likely microwave-assisted
1-Amino-1-(hydroxymethyl)cyclopropane HCl $ \text{C}4\text{H}9\text{NO} \cdot \text{HCl} $ 119 Cyclopropane, hydroxymethyl Conventional
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl $ \text{C}7\text{H}{14}\text{ClNO}_2 $ N/A Cyclopropane, ester, amine Multi-step synthesis

Notes:

  • Cyclopropane ring strain (≈27 kcal/mol) enhances reactivity in ring-opening reactions, a property shared across analogues but modulated by substituents .

Pharmacological Potential

  • Memantine Hydrochloride (): A NMDA receptor antagonist; the cyclopropane’s rigidity in the target compound may mimic memantine’s conformational restraint.
  • Tapentadol Hydrochloride (): A µ-opioid agonist; the ketone group in the target compound could serve as a hydrogen-bond acceptor, enhancing receptor interactions.

Biological Activity

1-Amino-1-cyclopropylpropan-2-one hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of approximately 135.63 g/mol. This compound features a cyclopropyl group attached to an amine and a ketone functional group, making it a subject of interest in both synthetic and biological studies. The hydrochloride form enhances its solubility and stability, which is crucial for biological applications.

Chemical Structure

The structural characteristics of 1-Amino-1-cyclopropylpropan-2-one hydrochloride can be summarized as follows:

PropertyDetails
Molecular Formula C6H12ClN
Molecular Weight 135.63 g/mol
Functional Groups Amine, Ketone
Structural Features Cyclopropyl group

Biological Activity Overview

Research into the biological activity of 1-Amino-1-cyclopropylpropan-2-one hydrochloride suggests potential applications in pharmacology, particularly concerning its effects on neurotransmitter systems. Compounds with similar structures have been studied for their modulatory effects on dopamine and serotonin receptors, indicating that this compound could be explored for treating neurological disorders or as a precursor in drug development .

The mechanism by which 1-Amino-1-cyclopropylpropan-2-one hydrochloride exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions. This interaction may provide insights into its therapeutic potential in psychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to 1-Amino-1-cyclopropylpropan-2-one hydrochloride:

  • Neurotransmitter Modulation : Research indicates that similar cyclopropylamine derivatives can modulate dopamine and serotonin receptors, which are critical in the treatment of depression and anxiety disorders.
  • Anticancer Properties : Some derivatives have shown promise as PLK4 inhibitors, which are relevant in cancer treatment due to their role in regulating cell division . The inhibition of PLK4 can lead to reduced proliferation in cancer cells, suggesting a potential avenue for therapeutic development.
  • Synthesis and Derivatives : The synthesis of this compound often involves optimizing reaction conditions to enhance yield and purity, allowing for further exploration of its biological properties. The ability to synthesize derivatives may lead to compounds with improved efficacy or reduced side effects.

Comparative Analysis with Similar Compounds

To understand the unique position of 1-Amino-1-cyclopropylpropan-2-one hydrochloride within its class, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
1-Amino-1-cyclopropylpropan-2-one HCl Cyclopropylamine derivativeContains a ketone at a different position
2-Amino-3-methylbutanamide Aliphatic amineExhibits different branching in the carbon chain
4-Azatricyclo[4.3.1.13,8]undecan-5-one HCl Tricyclic structureUnique azatricyclic framework

Q & A

Q. What are the standard synthetic routes for 1-Amino-1-cyclopropylpropan-2-one hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution followed by hydrochloride salt formation. A common approach reacts cyclopropylmethylamine with methyl iodide under controlled conditions (e.g., inert atmosphere, 40–60°C), followed by acidification with HCl to precipitate the hydrochloride salt . Key parameters include:

  • Catalyst selection : Rhodium or copper catalysts enhance cyclopropane ring formation in intermediates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
  • Yield optimization : Maintain pH 4–5 during acidification to avoid side reactions.

Q. How should researchers handle and store 1-Amino-1-cyclopropylpropan-2-one hydrochloride to ensure stability?

  • Storage : Keep in airtight containers at 4°C to prevent moisture absorption and degradation .
  • Handling : Use in a fume hood with PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation (GHS Category 2) .
  • Stability monitoring : Perform periodic HPLC analysis to detect hydrolysis byproducts .

Q. What are the primary hazards associated with this compound, and what safety protocols should be followed?

  • Hazards : Classified as causing skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Protocols :
    • Use local exhaust ventilation during synthesis.
    • Immediate rinsing with water for skin/eye contact (≥15 minutes) .
    • Avoid dust generation; use wet methods for spill cleanup .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Purity assessment :
    • HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.1% threshold) .
    • Mass spectrometry (MS) for molecular weight confirmation (C₇H₁₆ClN, MW 149.66 g/mol) .
  • Structural confirmation :
    • ¹H/¹³C NMR to verify cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and amine proton shifts .
    • X-ray crystallography for resolving stereochemical ambiguities in crystalline forms .

Q. How can contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions be resolved?

Discrepancies often arise from variations in solvent polarity or temperature . To resolve:

  • Conduct controlled experiments comparing polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., THF).
  • Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediate species .
  • Validate product identity with 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns .

Q. What strategies can be employed to scale up synthesis while maintaining high yield and purity?

  • Continuous flow reactors : Enable precise control of temperature and reagent stoichiometry, reducing side reactions .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, HCl concentration) using response surface methodology .

Q. How does the cyclopropyl group influence the compound’s reactivity compared to non-cyclopropane analogs?

  • Steric effects : The cyclopropyl ring’s rigidity increases steric hindrance, slowing nucleophilic attacks at the amine group .
  • Electronic effects : Ring strain (≈27 kcal/mol) enhances electrophilicity, facilitating reactions with electron-rich reagents .
  • Comparative studies : Replace cyclopropane with cyclohexane in analogs to isolate steric/electronic contributions .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS and NMR) to address literature inconsistencies.
  • Safety compliance : Align protocols with GHS and OSHA standards, particularly for reproductive toxicity (Category 1B) and aquatic hazard (H412) classifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.